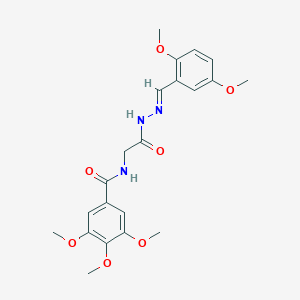

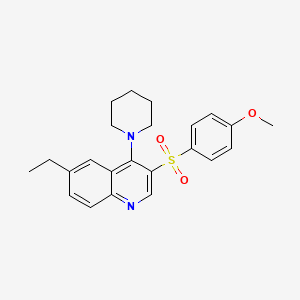

(E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4,5-trimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , (E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4,5-trimethoxybenzamide, is a Schiff base derivative. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds and are known for their diverse range of biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with hydrazino and benzylidene moieties have been synthesized and characterized, indicating the relevance of such structures in chemical research.

Synthesis Analysis

The synthesis of Schiff bases similar to the compound of interest often involves green protocols, as seen in the synthesis of (E)-4-(2-(4-Cyanobenzylidene)hydrazinyl)benzonitrile dimethyl sulfoxide hemisolvate . This process typically includes the reaction of an aldehyde or ketone with a hydrazine derivative under mild conditions, which could be applicable to the synthesis of the compound . The green synthesis approach is advantageous for its environmental friendliness and potential for high yields.

Molecular Structure Analysis

The molecular structure of Schiff bases can be characterized using various spectroscopic techniques. For instance, the compound (E)-4-amino-5-[N'-(2-nitro-benzylidene)-hydrazino]-2,4-dihydro-[1,2,4]triazole-3-thione was characterized by FT-IR, Raman, 1H and 13C-NMR, and UV–Vis studies . These techniques provide information on the vibrational frequencies, electronic structure, and geometrical parameters of the molecule. Similar methods would likely be used to analyze the molecular structure of (E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4,5-trimethoxybenzamide.

Chemical Reactions Analysis

The reactivity of Schiff bases can be studied using conceptual-DFT based global and local reactivity descriptors . These descriptors help in understanding the reactivity behavior of the molecule. Additionally, the molecular electrostatic potential (MEP) map can be calculated to identify reactive sites on the surface of the molecule. Frontier molecular orbital analysis is also useful for studying charge transfer within the molecule. These analyses would be pertinent to the compound to predict its reactivity and potential chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Schiff bases can be deduced from their molecular structure and reactivity. For example, the crystal structure of (E)-4-(2-(4-Cyanobenzylidene)hydrazinyl)benzonitrile dimethyl sulfoxide hemisolvate was determined to be monoclinic with specific geometric parameters . The stability of the crystal structure was attributed to hydrogen bonding. Similar studies on the compound of interest would provide insights into its physical state, stability, and solubility, which are important for practical applications.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Research on compounds similar to "(E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4,5-trimethoxybenzamide" often focuses on their synthesis and the exploration of their chemical reactions. For instance, Mukaiyama and Yamaguchi (1966) investigated the reactions of N,N-dimethylbenzamide diethylmercaptole with various compounds, leading to the synthesis of α-dimethylaminobenzylidene derivatives and several heterocyclic compounds through cyclization reactions (Mukaiyama & Yamaguchi, 1966). Such research provides insight into the synthetic pathways that could be relevant for the synthesis of complex molecules including hydrazone derivatives.

Crystal Structure Analysis

The investigation of crystal structures and Hirshfeld surface analysis of hydrazone derivatives, as conducted by Purandara et al. (2018), reveals the molecular conformations and hydrogen-bonding patterns of these compounds. This type of study is crucial for understanding the physical and chemical properties of novel compounds (Purandara, Foro, & Thimme Gowda, 2018).

Antimicrobial Applications

Some derivatives have been studied for their antimicrobial properties. Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activity. This suggests potential applications of related compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Nonlinear Optical Properties

The exploration of nonlinear optical properties of hydrazone derivatives indicates potential applications in photonic devices. Nair et al. (2022) investigated the third-order nonlinear optical properties of hydrazone derivatives, highlighting their suitability for optical limiting applications (Nair et al., 2022).

Corrosion Inhibition

Kumari, Shetty, and Rao (2017) studied the use of an aromatic hydrazide derivative as a corrosion inhibitor for mild steel in hydrochloric acid. Their research demonstrated the effectiveness of such compounds in protecting metal surfaces, indicating another practical application area (Kumari, Shetty, & Rao, 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O7/c1-27-15-6-7-16(28-2)14(8-15)11-23-24-19(25)12-22-21(26)13-9-17(29-3)20(31-5)18(10-13)30-4/h6-11H,12H2,1-5H3,(H,22,26)(H,24,25)/b23-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRWBHCKZYFLOU-FOKLQQMPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4,5-trimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Methylphenoxy)methyl]-2-furoic acid](/img/structure/B3003591.png)

![ethyl 2-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3003596.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3003600.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one](/img/structure/B3003604.png)

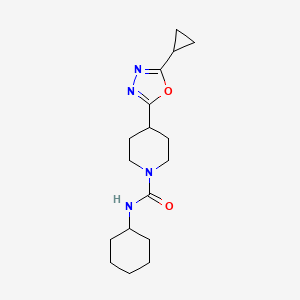

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B3003609.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B3003612.png)